Studies suggest that tripalmitolein might possess anti-diabetic properties. Research has shown that it can improve insulin sensitivity and glucose tolerance in animal models. Additionally, tripalmitolein may contribute to the regulation of blood sugar levels and potentially aid in managing type 2 diabetes [].
Tripalmitolein exhibits anti-inflammatory properties, potentially offering benefits in conditions like chronic inflammation and inflammatory bowel disease (IBD). Studies have demonstrated its ability to suppress the production of inflammatory mediators and alleviate symptoms associated with inflammation [].
Emerging research suggests that tripalmitolein might hold promise for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies in animal models indicate that it can improve cognitive function and protect neurons from damage [, ]. However, further investigation is needed to confirm these findings and understand the underlying mechanisms.
Beyond the aforementioned areas, tripalmitolein is being explored for various other applications, including:
Tripalmitolein, also known as glyceryl tripalmitoleate, is a triglyceride composed of three palmitoleic acid molecules esterified to glycerol. Its chemical formula is , with a molecular weight of approximately 801.27 g/mol. The compound is characterized by its structure, which includes three double bonds due to the unsaturated nature of palmitoleic acid, making it a unique member of the triglyceride family. Tripalmitolein is primarily found in certain vegetable oils and animal fats, contributing to their nutritional and functional properties .
Tripalmitolein's mechanism of action is primarily related to its role as a storage and energy source. It can be broken down by enzymes in cells to release fatty acids, which can then be used for energy production through cellular respiration []. Tripalmitolein may also play a role in other biological processes, but these areas of research are ongoing.
Tripalmitolein has been studied for its potential health benefits, particularly related to its fatty acid composition:
Tripalmitolein can be synthesized through several methods:
Tripalmitolein has various applications across different industries:
Research on tripalmitolein's interactions primarily focuses on its metabolic effects:
Tripalmitolein shares similarities with other triglycerides but stands out due to its unique fatty acid composition. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tripalmitin | C51H98O6 | Fully saturated; no double bonds |
Trilaurin | C45H90O6 | Composed of lauric acid; shorter chain fatty acids |
Tristearin | C57H110O6 | Composed of stearic acid; fully saturated |
Trilinolein | C51H92O6 | Contains three linoleic acids; polyunsaturated |
Tripalmitolein’s uniqueness lies in its specific arrangement of unsaturated bonds and its potential health benefits related to metabolic processes compared to these other triglycerides .
Tripalmitolein possesses the molecular formula C₅₁H₉₂O₆, representing a complex triglyceride structure with 51 carbon atoms, 92 hydrogen atoms, and 6 oxygen atoms [1] [2] [3]. The molecular weight of tripalmitolein is consistently reported as 801.27 to 801.34 grams per mole across multiple analytical sources [2] [4]. This molecular weight calculation reflects the triester formation between one glycerol molecule and three palmitoleic acid molecules, accounting for the loss of three water molecules during the esterification process [1].
Property | Value | Source |
---|---|---|
Molecular Formula | C₅₁H₉₂O₆ | [1] [2] [3] |
Molecular Weight | 801.27 - 801.34 g/mol | [2] [4] |
Heavy Atom Count | 57 | [5] |
Hydrogen Bond Acceptors | 6 | [5] |
Hydrogen Bond Donors | 0 | [5] |
Tripalmitolein is fundamentally composed of a glycerol backbone esterified with three palmitoleic acid molecules [1] [6]. The glycerol component provides the trihydroxy alcohol framework, with each hydroxyl group undergoing esterification with palmitoleic acid [7]. Palmitoleic acid, systematically known as 9-hexadecenoic acid, is a sixteen-carbon monounsaturated fatty acid containing a single double bond at the ninth carbon position [8] [9]. The structural arrangement positions palmitoleic acid at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, creating a symmetrical triglyceride structure [7].
The palmitoleic acid component exhibits the characteristic properties of an omega-7 monounsaturated fatty acid, with the double bond located seven carbons from the methyl end of the fatty acid chain [9]. This structural feature significantly influences the overall properties and behavior of tripalmitolein compared to saturated triglycerides .
Tripalmitolein exists as a liquid at room temperature, distinguishing it from many saturated triglycerides that typically remain solid under similar conditions [2] [6]. The compound presents as a colorless to pale yellow liquid with characteristic visual properties that reflect its unsaturated nature [6]. The liquid state at ambient temperatures results from the presence of three unsaturated fatty acid chains, which prevent efficient molecular packing and reduce intermolecular forces compared to saturated analogues [6].
The solubility characteristics of tripalmitolein demonstrate typical lipophilic behavior, being completely insoluble in water while exhibiting good solubility in organic solvents [6] [7]. Specifically, tripalmitolein shows solubility in chloroform and other organic solvents, making it suitable for various analytical and synthetic applications [7]. The compound's high lipophilicity is reflected in its calculated logarithmic partition coefficient (LogP) of 20.52, indicating extremely high preference for organic phases over aqueous environments [3].
Solvent Type | Solubility | Reference |
---|---|---|
Water | Insoluble | [6] |
Chloroform | Soluble | [7] |
Organic Solvents | Soluble | [6] [7] |
LogP (octanol/water) | 20.52 | [3] |
The thermal properties of tripalmitolein include a flash point of 289.6 ± 30.2 degrees Celsius, indicating relatively high thermal stability before ignition [3]. The compound exhibits a boiling point of 765.9 ± 50.0 degrees Celsius at 760 millimeters of mercury pressure, demonstrating the high thermal energy required for vaporization [3]. Vapor pressure measurements at 25 degrees Celsius show extremely low values of 0.0 ± 2.6 millimeters of mercury, confirming minimal volatility under standard conditions [3].
Thermal Property | Value | Reference |
---|---|---|
Flash Point | 289.6 ± 30.2°C | [3] |
Boiling Point | 765.9 ± 50.0°C at 760 mmHg | [3] |
Vapor Pressure | 0.0 ± 2.6 mmHg at 25°C | [3] |
Density | 0.9 ± 0.1 g/cm³ | [3] |
Refractive Index | 1.477 | [3] |
Tripalmitolein exhibits characteristic triglyceride reactivity patterns, particularly susceptibility to hydrolysis reactions that cleave the ester bonds between glycerol and palmitoleic acid [11]. The compound undergoes typical esterification and transesterification reactions common to triglycerides, with the unsaturated nature of the palmitoleic acid chains providing additional sites for chemical modification . Hydrogenation reactions can target the double bonds present in each palmitoleic acid chain, potentially converting tripalmitolein to more saturated derivatives .
The chemical stability of tripalmitolein is influenced by the presence of three unsaturated fatty acid chains, which create potential sites for oxidative degradation [12]. Under normal storage and handling conditions, the compound demonstrates good stability when maintained in appropriate environments [12]. The material safety data indicates that tripalmitolein contains no substances that lead to hazardous reactions under normal use conditions [12]. However, the compound should be protected from strong oxidizers to prevent unwanted chemical transformations [12].
Tripalmitolein demonstrates complex interactions with various solvents depending on their polarity and chemical structure [13]. Research on triglyceride-solvent interactions indicates that compounds like tripalmitolein can adopt different conformational states based on solvent environment [13]. The presence of both polar ester groups and nonpolar fatty acid chains allows tripalmitolein to interact with solvents through multiple mechanisms, including polar interactions at the glycerol backbone and hydrophobic interactions along the fatty acid chains [13].
Tripalmitolein exhibits specific stereochemical characteristics related to its multiple double bonds and the absence of defined stereocenters [14]. The compound is classified as achiral, with zero defined stereocenters and zero undefined stereocenters [14]. However, the molecule contains three E/Z centers corresponding to the double bonds in each palmitoleic acid chain [14]. This stereochemical arrangement contributes to the compound's overall three-dimensional structure and influences its physical and chemical properties [14].
Each palmitoleic acid component in tripalmitolein maintains the Z (cis) configuration at the double bond located at the ninth carbon position [8] [15]. This Z configuration is systematically represented in the compound's nomenclature and structural identifiers [16] [15]. The consistent Z configuration across all three fatty acid chains creates a symmetrical arrangement that influences molecular packing and intermolecular interactions [8]. The Z configuration of the double bonds is a defining characteristic that distinguishes palmitoleic acid from other fatty acids and contributes to the unique properties of tripalmitolein [8].
The International Chemical Identifier (InChI) for tripalmitolein provides a standardized representation of its molecular structure: InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21- [2] [16] [15]. The corresponding InChIKey, SKGWNZXOCSYJQL-BUTYCLJRSA-N, provides a condensed hash representation of the structural information for efficient database searching and comparison [2] [16] [15].
Identifier Type | Value | Reference |
---|---|---|
Primary CAS Number | 20246-55-3 | [1] [2] [6] |
Alternative CAS Number | 129784-33-4 | [3] [17] |
PubChem CID | 9543989 | [1] [16] |
InChIKey | SKGWNZXOCSYJQL-BUTYCLJRSA-N | [2] [16] [15] |